![molecular formula C24H36O7 B1247762 14,15-Dihydroclerodin](/img/structure/B1247762.png)
14,15-Dihydroclerodin
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Overview
Description
14,15-dihydroclerodin is a diterpenoid isolated from the aerial parts of Ajuga bracteosa and has been shown to exhibit antifeedant activity. It has a role as an antifeedant and a plant metabolite. It is a furofuran, an acetate ester, a diterpenoid, a spiro-epoxide and a cyclic acetal.
Scientific Research Applications
Diterpenoid Isolation and Antifeedant Activity
A study by Castro, Coll, and Arfan (2011) on neo-Clerodane diterpenoids isolated from Ajuga bracteosa, including 14,15-Dihydroclerodin, found these compounds to have significant antifeedant activity against Spodoptera littoralis larvae. This suggests potential applications in agriculture as a natural pesticide or insect repellent (Castro, Coll, & Arfan, 2011).
Leukotriene Biosynthesis
Research by Maas and Brash (1983) explored the mechanism of leukotriene biosynthesis, revealing that 14,15-Dihydroclerodin derivatives are involved in the formation of leukotrienes, which play a crucial role in inflammatory and allergic responses. This indicates potential applications in studying inflammatory diseases or developing anti-inflammatory drugs (Maas & Brash, 1983).
Enzymatic Formation from Leukotriene A4
Wetterholm et al. (1988) investigated the enzymatic formation of 14,15-Dihydroclerodin from leukotriene A4, providing insights into its role in the modulation of human leukocyte functions. This could have implications for understanding immune response mechanisms and developing targeted immunotherapies (Wetterholm et al., 1988).
Inhibition of Natural Killer Cell Activity
A study by Ramstedt et al. (1984) on the inhibition of natural killer cell activity by 14,15-Dihydroclerodin revealed its potential as an immunomodulatory agent. This could be significant in developing treatments for conditions where modulating the immune response is beneficial (Ramstedt et al., 1984).
Brain Injury Prevention from Ischemia and Reperfusion
Zhao et al. (2021) found that 14,15-Dihydroclerodin reduced brain injury from cerebral ischemia and reperfusion by suppressing neuronal parthanatos. This suggests its potential in neuroprotective strategies for stroke and other brain injuries (Zhao et al., 2021).
properties
Product Name |
14,15-Dihydroclerodin |
---|---|
Molecular Formula |
C24H36O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(4R,4aR,5S,7R,8S,8aR)-8-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h14,17-21H,5-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1 |
InChI Key |
GLFMZGODSSXZRK-NVSXQWMQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C |
SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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